

Technical Guide: 4-Chloro-2-(phenylethynyl)aniline (CAS No. 928782-97-2)

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Compound of Interest

Compound Name: 4-Chloro-2-(phenylethynyl)aniline

Cat. No.: B2599015

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Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-**

(phenylethynyl)aniline, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via Sonogashira coupling, and explores its potential, albeit currently under-investigated, role in drug development as a scaffold for kinase inhibitors. The information is presented to be a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities.

Chemical and Physical Properties

While specific experimental data for **4-Chloro-2-(phenylethynyl)aniline** is not extensively reported in publicly available literature, its properties can be inferred from structurally related compounds. The data presented below is a combination of reported values for the core structure and related analogs.



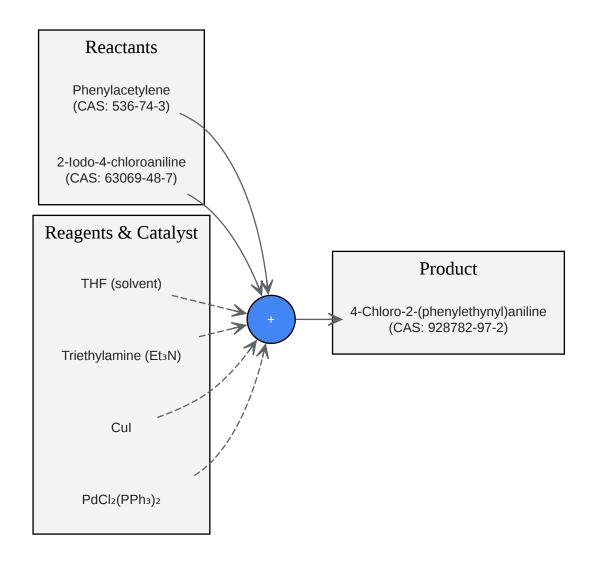
Property	Value	Source/Reference
CAS Number	928782-97-2	Chemical Abstracts Service
Molecular Formula	C14H10CIN	-
Molecular Weight	227.69 g/mol	[1]
Appearance	Expected to be a solid	Inferred from analogs
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Expected to be soluble in common organic solvents (e.g., THF, EtOAc, Hexane)	Inferred from synthesis protocol

Experimental Protocol: Synthesis of 4-Chloro-2-(phenylethynyl)aniline

The primary synthetic route to **4-Chloro-2-(phenylethynyl)aniline** is through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Reaction Scheme:





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Figure 1: Sonogashira coupling for the synthesis of 4-Chloro-2-(phenylethynyl)aniline.

Materials and Methods:

- Reactants:
 - 2-lodo-4-chloroaniline (1.0 eq)
 - Phenylacetylene (1.1 eq)
- Catalysts and Reagents:
 - Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)



- Copper(I) iodide (CuI) (0.05 eq)
- Triethylamine (Et₃N) (2.0 eq)
- Solvent:
 - Anhydrous Tetrahydrofuran (THF)

Procedure:

- To an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.05 eq), and anhydrous THF.
- To this suspension, sequentially add 2-iodo-4-chloroaniline (1.0 eq) and triethylamine (2.0 eq).
- De-gas the reaction mixture by bubbling with argon for approximately 15 minutes.
- Add phenylacetylene (1.1 eq) to the mixture.
- Stir the reaction at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the complete consumption of 2-iodo-4-chloroaniline is observed (typically around 2 hours).
- Upon completion, filter the reaction mixture through a pad of celite.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (60-120 mesh) using a
 mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to yield pure 4-Chloro-2(phenylethynyl)aniline.

This protocol is adapted from a similar synthesis reported in the literature.

Potential Applications in Drug Development

While direct biological activity of **4-Chloro-2-(phenylethynyl)aniline** is not yet well-documented, its structural motifs are present in molecules with significant pharmacological



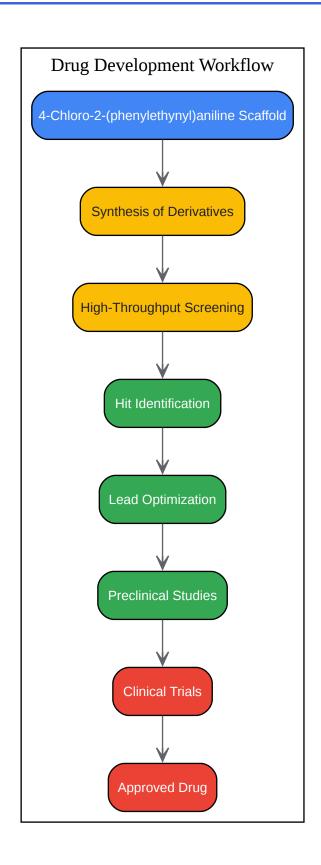
activities, particularly as kinase inhibitors. The 2-substituted aniline scaffold is a common feature in the development of anti-tumor drugs.[2]

Potential as a Scaffold for Kinase Inhibitors:

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for drug development.

The 4-chloroaniline and phenylethynyl moieties present in this compound can be considered as key fragments for interaction with the ATP-binding pocket of various kinases. For instance, derivatives of 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile containing a 4-chlorophenyl group have been identified as inhibitors of the RET tyrosine kinase.





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Figure 2: Potential workflow for the development of drugs based on the **4-Chloro-2-** (phenylethynyl)aniline scaffold.

The logical progression for exploring the therapeutic potential of **4-Chloro-2-** (phenylethynyl)aniline would involve its use as a core structure for the synthesis of a library of derivatives. These derivatives would then be screened against a panel of kinases to identify "hit" compounds with inhibitory activity. Subsequent lead optimization through medicinal chemistry efforts could then enhance potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.

Conclusion

4-Chloro-2-(phenylethynyl)aniline is a readily synthesizable compound with structural features that suggest its potential as a valuable building block in drug discovery, particularly in the design of kinase inhibitors. This technical guide provides the foundational information necessary for researchers to synthesize and begin to explore the biological activities of this and related molecules. Further investigation into its biological targets and the development of structure-activity relationships for its derivatives are warranted to fully elucidate its therapeutic potential.

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